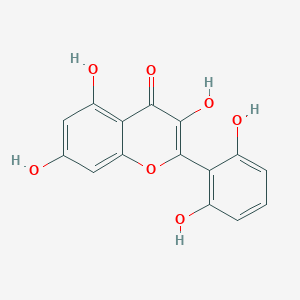![molecular formula C11H9N3 B029998 9H-Pyrido[2,3-b]indol-4-amine CAS No. 25208-34-8](/img/structure/B29998.png)
9H-Pyrido[2,3-b]indol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Pyrido[2,3-b]indol-4-amine, also known as 2-Amino-9H-pyrido[2,3-b]indole or AαC, is a potential human carcinogen . It is generated by the combustion of tobacco or by pyrolysis of protein . It potentially contributes to liver or digestive tract cancers .
Synthesis Analysis
The synthesis of 9H-Pyrido[2,3-b]indol-4-amine has been reported in several studies . For instance, one study reported the synthesis and investigation of its activity against malaria . Another study discussed the design, synthesis, and in vivo evaluations of benzyl Nω-nitro-Nα-(9H-pyrido[3,4-b]indole) derivatives .Molecular Structure Analysis
The molecular structure of 9H-Pyrido[2,3-b]indol-4-amine has been analyzed in various studies . Its empirical formula is C11H8N2 and its molecular weight is 168.2 .Chemical Reactions Analysis
The chemical reactions involving 9H-Pyrido[2,3-b]indol-4-amine have been explored in several studies . For instance, one study explored the application of indoles in multicomponent reactions . Another study reported the four-component synthesis of 9H-Pyrimido[4,5-b]indoles .Physical And Chemical Properties Analysis
9H-Pyrido[2,3-b]indol-4-amine is a light yellow needle-shaped crystal . It is soluble in hot water and slightly soluble in benzene and petroleum ether .科学的研究の応用
Kinase Inhibition
9H-Pyrido[2,3-b]indol-4-amine derivatives have been found to be effective kinase inhibitors . They have shown inhibitory potency against four protein kinases: CDK5/p25, CK1δ/ε, GSK3α/β, and DYRK1A . This makes them promising compounds for targeting CK1δ/ε and DYRK1A .
Drug Metabolic Stability Improvement
The four-membered heterocyclic motif of 9H-Pyrido[2,3-b]indol-4-amine has been successfully applied in medicinal chemistry programs to improve the metabolic stability of drug candidates .
Matrix for Analysis
9H-Pyrido[2,3-b]indol-4-amine has been used as a matrix for the analysis of cyclodextrins and sulfated oligosaccharides in combination with DHB as co-matrix .
Synthesis of β-carbolinone Derivatives
This compound has been widely applied in the preparation of 3-substituted β-carbolinone derivatives .
Four-Component Synthesis
A four-component synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles was developed using indole-3-carboxaldehydes, aromatic aldehyde, and ammonium iodide as the raw materials under transition-metal-free conditions . This work is highlighted by using two ammonium iodides as the sole nitrogen source .
Green Chemistry
The chemistry of 9H-Pyrido[2,3-b]indol-4-amine derivatives was mainly carried out under microwave irradiation in an eco-friendly approach . This aligns with the principles of green chemistry, which aim to reduce the environmental impact of chemical processes.
Safety and Hazards
作用機序
Target of Action
9H-Pyrido[2,3-b]indol-4-amine, also known as 2-Amino-9H-pyrido[2,3-b]indole, has been identified as a potential inhibitor of several protein kinases . The primary targets of this compound include CK1 and DYRK1A . These kinases play crucial roles in various cellular processes, including cell cycle regulation and signal transduction .
Mode of Action
The compound interacts with its targets (CK1 and DYRK1A) by inhibiting their activity . This inhibition likely occurs through the compound binding to the active site of these kinases, preventing them from phosphorylating their respective substrates . The exact nature of this interaction and the resulting changes in the kinases’ function are still under investigation.
Biochemical Pathways
The inhibition of CK1 and DYRK1A by 9H-Pyrido[2,3-b]indol-4-amine can affect several biochemical pathways. Both of these kinases are involved in the regulation of various cellular processes, including cell cycle progression and signal transduction . By inhibiting these kinases, the compound can potentially disrupt these processes, leading to various downstream effects.
Pharmacokinetics
It is known that the compound is a potential human carcinogen, which is generated by the combustion of tobacco, or by pyrolysis of protein . Inside the body, it is metabolized to intermediates that react with DNA
Result of Action
The molecular and cellular effects of 9H-Pyrido[2,3-b]indol-4-amine’s action are largely dependent on its inhibition of CK1 and DYRK1A. By inhibiting these kinases, the compound can disrupt various cellular processes, potentially leading to cell cycle arrest or altered signal transduction . Additionally, the compound’s metabolites can form covalent DNA adducts, which may lead to DNA damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 9H-Pyrido[2,3-b]indol-4-amine. For instance, the compound is generated by the combustion of tobacco or by pyrolysis of protein , suggesting that its presence and activity may be influenced by factors such as smoking and diet. Additionally, the compound’s activity may be affected by the cellular environment, including the presence of other molecules that can interact with the compound or its target kinases
特性
IUPAC Name |
9H-pyrido[2,3-b]indol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-8-5-6-13-11-10(8)7-3-1-2-4-9(7)14-11/h1-6H,(H3,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEXDIOVHDTJQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CN=C3N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595968 |
Source


|
| Record name | 9H-Pyrido[2,3-b]indol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Pyrido[2,3-b]indol-4-amine | |
CAS RN |
25208-34-8 |
Source


|
| Record name | 9H-Pyrido[2,3-b]indol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


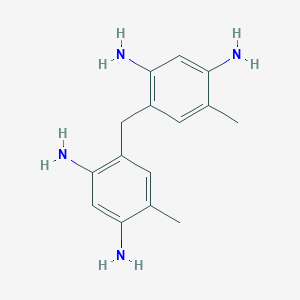
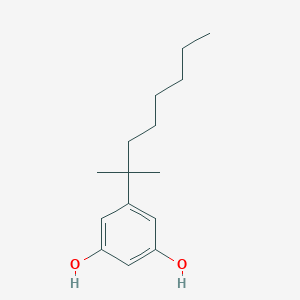




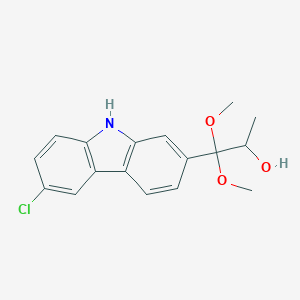
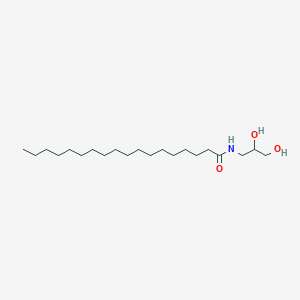
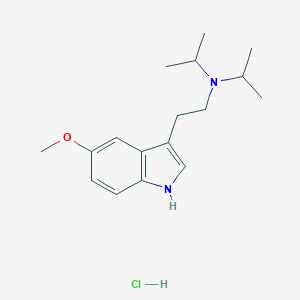
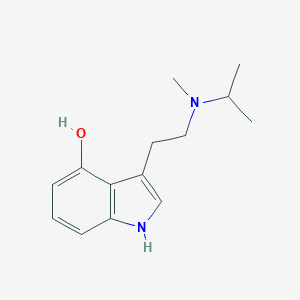
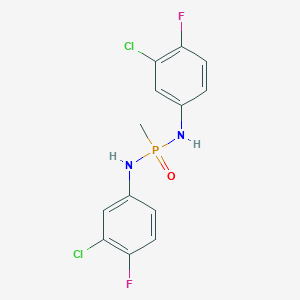
![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B29964.png)
